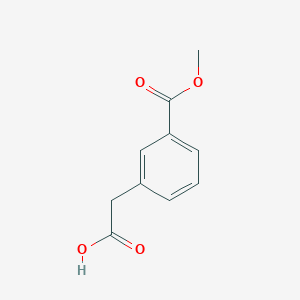

2-(3-(Methoxycarbonyl)phenyl)acetic acid

Description

Contextual Significance of Substituted Phenylacetic Acids in Contemporary Organic and Medicinal Chemistry

Substituted phenylacetic acids represent a privileged scaffold in the development of therapeutic agents and other biologically active molecules. The phenylacetic acid moiety is a core component of numerous established drugs, highlighting its importance in medicinal chemistry. mdpi.com For instance, this structural motif is found in widely used non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The versatility of the phenylacetic acid framework allows for the introduction of various substituents on the phenyl ring, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. These modifications can influence factors such as solubility, lipophilicity, and the ability to interact with specific biological targets. The incorporation of a phenylacetic acid unit into therapeutic agents has been shown to confer new biological properties and can be a strategy for achieving novelty and patentability in drug discovery programs. inventivapharma.com

The Dual Functional Group Paradigm: Carboxylic Acid and Ester Moieties in Chemical Reactivity and Biological Systems

The presence of both a carboxylic acid and a methyl ester group within 2-(3-(Methoxycarbonyl)phenyl)acetic acid provides a fascinating case study in the dual functional group paradigm. These two moieties impart distinct yet complementary characteristics to the molecule, influencing its reactivity and potential biological interactions.

The carboxylic acid group is a cornerstone in drug design, often playing a critical role in a molecule's pharmacophore. sigmaaldrich.com It is a versatile functional group that can act as both a hydrogen bond donor and acceptor. In biological systems, it can exist in its protonated form or as a carboxylate anion, allowing for ionic interactions with biological targets. sigmaaldrich.com The presence of a carboxylic acid can also enhance the water solubility of a compound. mdpi.com

Conversely, the ester group , in this case, a methyl ester, offers a different set of properties. Esters are generally less polar than carboxylic acids and can serve as a lipophilic component, potentially improving a molecule's ability to cross biological membranes. mdpi.com In drug design, ester groups are often employed as prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized in the body to release the active parent compound. mdpi.com By masking a polar carboxylic acid with an ester, the oral bioavailability of a drug can often be significantly improved. mdpi.com

The interplay between the carboxylic acid and the ester in this compound allows for selective chemical modifications. The carboxylic acid can be readily converted into amides, esters, or other derivatives, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification. This differential reactivity makes the compound a versatile building block in multi-step organic synthesis.

Scope and Research Imperatives for this compound Investigations

While extensive research on the broader class of substituted phenylacetic acids is well-documented, specific investigations into this compound are more nascent. The primary research imperative for this compound lies in its potential as a versatile intermediate and building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. smolecule.com

The strategic placement of the methoxycarbonyl and acetic acid groups at the meta-position of the phenyl ring offers a unique substitution pattern that can be exploited for the synthesis of novel drug candidates and other bioactive compounds. Research efforts are therefore directed towards exploring the reactivity of its dual functional groups to construct diverse molecular architectures. A documented synthesis of this compound involves the selective hydrolysis of the corresponding diester, methyl 3-(2-methoxy-2-oxoethyl)benzoate, using potassium carbonate in a methanol-water solvent system. chemicalbook.com This method provides a reliable route to access the target compound for further synthetic explorations.

The future research scope for this compound is centered on its application in the following areas:

Synthesis of Novel Heterocyclic Compounds: The functional groups of this compound can be utilized to construct various heterocyclic ring systems, which are prevalent in many biologically active compounds.

Development of Bioactive Molecules: The compound can serve as a starting material for the synthesis of new chemical entities that can be screened for a wide range of pharmacological activities, including but not limited to anti-inflammatory, analgesic, and anticancer properties, which are common for phenylacetic acid derivatives. mdpi.com

Combinatorial Chemistry and Library Synthesis: Its dually functionalized nature makes it an attractive scaffold for the creation of chemical libraries for high-throughput screening to identify new drug leads.

In essence, the research imperatives for this compound are driven by its potential to be a key player in the discovery and development of new chemical entities with valuable biological properties. Its unique structural features warrant further investigation to unlock its full potential as a building block in organic and medicinal chemistry.

Below is a table summarizing the key chemical information for this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 52787-19-6 |

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.19 g/mol |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxycarbonylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)8-4-2-3-7(5-8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWWJGQWXNOQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52787-19-6 | |

| Record name | 2-[3-(methoxycarbonyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies of 2 3 Methoxycarbonyl Phenyl Acetic Acid Reactivity

Reaction Mechanisms Involving the Carboxylic Acid Functionality

The carboxylic acid group is an adaptive functional handle that can be activated under different conditions to generate radical or anionic intermediates. These pathways are central to the synthetic utility of compounds like 2-(3-(methoxycarbonyl)phenyl)acetic acid.

Decarboxylation, the removal of a carboxyl group and the release of carbon dioxide, is a fundamental transformation of carboxylic acids. For aryl-substituted acetic acids, this process generates a benzylic intermediate that can be further functionalized.

The photolysis of substituted phenylacetic acids in aqueous solutions, typically at a pH above their pKa, leads to efficient photodecarboxylation. lookchem.comrsc.org Studies on analogous compounds, such as aroyl-substituted and trifluoromethyl-substituted phenylacetic acids, indicate that the reaction generally proceeds from the singlet excited state of the carboxylate anion. lookchem.comnih.gov The primary photochemical step is believed to be a heterolytic cleavage of the benzylic C–C bond, directly generating an arylmethyl carbanion and carbon dioxide. lookchem.com This carbanion is subsequently protonated by water to yield the final product. nih.gov

| Compound | Quantum Yield (Φ) |

|---|---|

| p-Acetylphenylacetic acid | 0.45 |

| m-(Trifluoromethyl)phenylacetic acid | 0.62 |

| p-(Trifluoromethyl)phenylacetic acid | 0.74 |

| Ketoprofen | 0.75 |

Data sourced from studies on analogous substituted phenylacetic acids. lookchem.comnih.gov

In biological systems, decarboxylation is a common reaction catalyzed by enzymes. While no specific enzyme has been identified for the decarboxylation of this compound, analogies can be drawn from known arylacetate decarboxylases. For example, arylmalonate decarboxylase (AMDase) catalyzes the enantioselective decarboxylation of α-arylmalonic acids to produce optically pure α-arylpropionic acids without the need for a cofactor.

Another class of relevant enzymes are the glycyl radical enzymes (GREs), which include p-hydroxyphenylacetate decarboxylase and phenylacetate (B1230308) decarboxylase. These enzymes catalyze the radical-mediated decarboxylation of various arylacetates, which are products of aromatic amino acid fermentation in bacteria. The mechanism involves the generation of a radical intermediate, showcasing a biocatalytic strategy for activating carboxylic acids.

In modern synthetic chemistry, carboxylic acids are increasingly used as versatile and readily available precursors for radical-based transformations. bham.ac.uk The development of metallaphotoredox catalysis has been particularly transformative, enabling the use of native carboxylic acids in a wide array of cross-coupling reactions. nih.govchemrxiv.org

Metallaphotoredox catalysis merges the capabilities of photoredox catalysis and transition metal catalysis to achieve novel bond formations. nih.govacs.org The general mechanism for the decarboxylative functionalization of a carboxylic acid like this compound involves several key steps:

Formation of a Carboxylate: The carboxylic acid is deprotonated by a base to form the corresponding carboxylate anion.

Single-Electron Transfer (SET): A photocatalyst, upon excitation by visible light, becomes a potent oxidant. It then oxidizes the carboxylate anion via a single-electron transfer (SET) event. acs.org

Decarboxylation: The resulting carboxyl radical is highly unstable and rapidly undergoes decarboxylation, extruding CO₂ to generate a carbon-centered radical (in this case, a 3-(methoxycarbonyl)benzyl radical). acs.org

Transition Metal Catalytic Cycle: This radical is then intercepted by a transition metal catalyst (commonly nickel or copper) to enter a catalytic cross-coupling cycle. For example, in a Ni-catalyzed cycle, the radical can be captured by a Ni(II) species to form a high-valent Ni(III) intermediate. acs.org

Reductive Elimination: This Ni(III) complex then undergoes reductive elimination to form the desired C-C or C-X bond and a Ni(I) species, which is subsequently reduced to regenerate the active Ni(0) or Ni(I) catalyst, thus completing the catalytic cycle. acs.org

Dual catalytic systems, such as those employing iron and nickel, have been developed to utilize inexpensive and earth-abundant metals for these transformations. nih.govchemrxiv.org

The radical intermediates generated from the decarboxylation of carboxylic acids can participate in a wide range of bond-forming reactions. This strategy allows for the conversion of the C(sp³)–COOH group into various other functionalities. researchgate.net

Alkylation and Arylation: Decarboxylative cross-coupling enables the formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. By reacting the carboxylic acid with an alkyl or aryl halide in a metallaphotoredox system, the generated benzyl (B1604629) radical can be coupled to form new carbon-carbon bonds. nih.govnih.gov

Amination: C(sp³)–N bonds can be formed through the reaction of the radical intermediate with various nitrogen-based nucleophiles or coupling partners, providing access to benzylamines. chemrxiv.orgmdpi.com

Trifluoromethylation: The introduction of a trifluoromethyl group, a valuable motif in medicinal chemistry, can be achieved through a copper-catalyzed decarboxylative trifluoromethylation using reagents like Togni's reagent. nih.govscite.aiacs.org

Halogenation: A unified strategy for the decarboxylative halogenation of aryl carboxylic acids using a copper-catalyzed system has been developed. nih.govacs.org This approach allows for the synthesis of aryl chlorides, bromides, iodides, and fluorides from a common aryl radical intermediate. While originally demonstrated for aryl carboxylic acids, analogous principles can be applied to generate benzylic halides. Decarboxylative fluorination of aliphatic carboxylic acids has also been achieved via photoredox catalysis. organic-chemistry.org

Borylation: The conversion of carboxylic acids into valuable boronic esters can be accomplished through copper-catalyzed decarboxylative borylation. acs.orgnih.govprinceton.eduacs.org This reaction typically involves the use of redox-active esters or direct borylation of aryl carboxylic acids via photoinduced ligand-to-metal charge transfer (LMCT). princeton.eduacs.org

| Transformation | Bond Formed | Typical Catalytic System | Coupling Partner |

|---|---|---|---|

| Arylation | C(sp³)–C(sp²) | Ir/Ni or Fe/Ni Dual Catalysis | Aryl Halide |

| Alkylation | C(sp³)–C(sp³) | Ir/Ni Dual Catalysis | Alkyl Halide |

| Amination | C(sp³)–N | Photoredox/Fe Catalysis | Azodicarboxylates |

| Trifluoromethylation | C(sp³)–CF₃ | Ir/Cu Dual Catalysis | Togni's Reagent |

| Halogenation (Aryl) | C(sp²)–X | Cu Catalysis (LMCT) | Halogen Source (e.g., NCS, NBS) |

| Borylation (Aryl) | C(sp²)–B | Cu Catalysis (LMCT) | B₂pin₂ |

This table summarizes general transformations applicable to carboxylic acids via metallaphotoredox catalysis. nih.govchemrxiv.orgnih.govnih.govprinceton.edu

Carboxylic Acids as Adaptive Functional Groups in Catalysis

Reaction Mechanisms Involving the Methoxycarbonyl (Ester) Functionality

The methoxycarbonyl group, a methyl ester, is a classic participant in a variety of organic reactions. Its reactivity is primarily centered on the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles.

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄) and water, the ester undergoes hydrolysis to yield 3-(carboxymethyl)benzoic acid and methanol (B129727). This is a reversible equilibrium process. The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group, converting it into a good leaving group (methanol).

Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction yields the sodium salt of the dicarboxylic acid and methanol. masterorganicchemistry.comwikipedia.orglibretexts.org

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This addition results in a tetrahedral alkoxide intermediate.

Elimination of Methoxide (B1231860): The intermediate collapses, and the methoxide ion (CH₃O⁻) is expelled as the leaving group, forming the carboxylic acid.

| Hydrolysis Condition | Catalyst/Reagent | Key Intermediate | Products | Reversibility |

| Acid-Catalyzed | H₃O⁺ (catalytic) | Protonated Tetrahedral Intermediate | 3-(Carboxymethyl)benzoic acid, Methanol | Reversible |

| Base-Promoted | OH⁻ (stoichiometric) | Tetrahedral Alkoxide Intermediate | Disodium 3-(carboxylatomethyl)benzoate, Methanol | Irreversible |

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with an alcohol (R'OH) in the presence of an acid or base catalyst to form a new ester, 2-(3-(alkoxycarbonyl)phenyl)acetic acid, and methanol.

Like acid-catalyzed hydrolysis, transesterification is an equilibrium process. ucla.edutcu.edu To drive the reaction toward the desired product, Le Châtelier's principle is applied, typically by using a large excess of the reactant alcohol (R'OH), which often serves as the solvent. masterorganicchemistry.com

The mechanism is analogous to acid- or base-catalyzed hydrolysis, with the key difference being that an alcohol molecule, rather than water, acts as the nucleophile.

Acid-Catalyzed Mechanism: Involves protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of methanol.

Base-Catalyzed Mechanism: Involves nucleophilic attack by an alkoxide ion (R'O⁻), formation of a tetrahedral intermediate, and elimination of a methoxide ion (CH₃O⁻).

The reactions described above—hydrolysis and transesterification—are specific examples of a broader class of reactions known as nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction class involves the substitution of the leaving group (-OCH₃ in this case) of an acyl compound with a nucleophile. The general mechanism involves two fundamental steps:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. mdpi.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl π-bond and expelling the methoxide leaving group. mdpi.com

The reactivity of the ester is influenced by the electrophilicity of the carbonyl carbon. A wide variety of nucleophiles can participate in these reactions, leading to different products. For instance, reaction with ammonia (B1221849) or amines (aminolysis) would yield the corresponding amide.

| Nucleophile | Reaction Type | Product Functional Group |

| H₂O | Hydrolysis | Carboxylic Acid |

| R'OH | Transesterification | New Ester |

| NH₃ | Aminolysis | Primary Amide |

| R'NH₂ | Aminolysis | Secondary Amide |

| R₂'NH | Aminolysis | Tertiary Amide |

Claisen Condensation: The classic Claisen condensation involves the base-promoted reaction between two ester molecules to form a β-keto ester. masterorganicchemistry.com An intramolecular version of this reaction, known as the Dieckmann Condensation , occurs in molecules containing two ester groups, typically forming five- or six-membered rings. ijraset.comlibretexts.orglibretexts.org Since this compound contains only one ester group, it cannot undergo a standard Dieckmann condensation on its own. It could, in principle, participate in a "crossed" Claisen condensation with another ester, where it could act as either the nucleophilic or electrophilic partner, though such reactions can lead to complex product mixtures.

Reactions with Grignard Reagents: Grignard reagents (R'MgX) are potent nucleophiles and strong bases. masterorganicchemistry.com Their reaction with this compound is twofold due to the presence of both an acidic proton and an electrophilic ester.

Acid-Base Reaction: The first equivalent of the Grignard reagent will act as a base and rapidly deprotonate the carboxylic acid, which is the most acidic proton in the molecule. This reaction is much faster than any nucleophilic attack and will produce a magnesium carboxylate salt and an alkane (R'-H). quora.com

Nucleophilic Acyl Substitution/Addition: Subsequent equivalents of the Grignard reagent can then attack the ester carbonyl. The first nucleophilic attack is a substitution reaction that displaces the methoxide group to form a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org After an acidic workup, the final product is a tertiary alcohol where two of the R groups are derived from the Grignard reagent.

Therefore, at least three equivalents of the Grignard reagent are required to fully react with both functional groups, leading to the formation of a tertiary alcohol and the corresponding alkane.

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound, with its two functional groups held in a specific spatial relationship by the benzene (B151609) ring, allows for the possibility of intramolecular reactions.

Intramolecular Cyclization: Under strong acid conditions (e.g., polyphosphoric acid or sulfuric acid), the carboxylic acid can be activated to form an acylium ion. This electrophile can then attack the aromatic ring in an intramolecular Friedel-Crafts acylation . masterorganicchemistry.com For cyclization to occur, the acylium ion must be able to attack an activated position on the ring. In this specific molecule, the carboxylic acid's side chain would need to be long enough to form a stable ring, typically 5 or 6 members. The two-carbon chain of the acetic acid moiety allows for the formation of a six-membered ring through attack at the ortho position relative to the acetic acid substituent. This would lead to the formation of a substituted indanone derivative.

Another potential intramolecular cyclization involves the formation of a lactone (a cyclic ester). Phenylacetic acid derivatives can undergo cyclization to form isochromanone structures. google.comrsc.orgresearchgate.net This can occur, for example, by activating the benzylic position towards nucleophilic attack by the carboxylate.

Rearrangement Mechanisms: While many rearrangement reactions are known in organic chemistry, a common one associated with carboxylic acids is the Arndt-Eistert synthesis , which is a method for homologation (extending a carbon chain by one methylene (B1212753) group). ucla.eduorganic-chemistry.orgnrochemistry.com This is not a rearrangement of the starting molecule itself but a synthetic sequence that involves a key rearrangement step (the Wolff rearrangement). If one were to start with 3-methoxycarbonylbenzoic acid, it could be converted to its acid chloride, reacted with diazomethane (B1218177) to form a diazoketone, which would then undergo a silver-catalyzed Wolff rearrangement in the presence of water to yield this compound. organic-chemistry.org

Derivatives and Analogues of 2 3 Methoxycarbonyl Phenyl Acetic Acid: Design, Synthesis, and Structure Activity Relationship Sar Research

Rational Design of Novel Derivatives with Modified Reactivity Profiles

Rational drug design is a strategic approach aimed at developing new therapeutic agents based on a thorough understanding of the biological target. 182.160.97nih.govresearchgate.net For derivatives of phenylacetic acid, this process often involves modifying the core structure to enhance interactions with a specific enzyme or receptor, thereby altering the compound's reactivity and biological profile. A key strategy is the development of enzyme inhibitors, where the phenylacetic acid scaffold is tailored to fit into the active site of a target enzyme. 182.160.97

One notable area of research is the design of aldose reductase (AR) inhibitors. nih.govresearchgate.netnih.gov AR is an enzyme implicated in the long-term complications of diabetes. nih.gov The rational design of inhibitors often starts with a lead compound, such as a benzyloxyphenylacetic acid derivative, and involves systematic structural modifications to improve potency. nih.gov For instance, studies have shown that the methylene (B1212753) spacer between the aromatic core and the acidic carboxyl group is critical for inhibitory activity. nih.gov By comparing benzyloxyphenylacetic acids with analogous benzoic acids, researchers have established the importance of this linker for proper orientation within the AR active site. nih.gov Further modifications, such as introducing halogenated benzyl (B1604629) subunits, are then explored to optimize interactions with hydrophobic pockets in the enzyme. nih.govresearchgate.net

The following table illustrates the structure-activity relationship of benzyloxyphenylacetic acid derivatives as aldose reductase inhibitors, showing how different substituents on the benzyl ring affect the inhibitory concentration (IC50).

| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) |

| 5a | H | H | H | H | H | >100 |

| 5b | F | H | H | H | H | 69.2 |

| 5c | H | F | H | H | H | 40.5 |

| 5d | H | H | F | H | H | 20.9 |

| 5e | Cl | H | H | H | H | 52.8 |

| 5f | H | H | Cl | H | H | 25.3 |

| 5g | Br | H | H | H | H | 39.4 |

| 5h | H | H | Br | H | H | 23.1 |

| Data sourced from a study on substituted benzyloxyphenylacetic acids. nih.gov |

This rational approach, which combines structural biology insights with synthetic chemistry, allows for the targeted development of derivatives with fine-tuned reactivity and enhanced therapeutic potential. nih.govresearchgate.net

Stereochemical Aspects of Substituted Phenylacetic Acid Derivatives

Chirality is a fundamental property in molecular biology, as the stereochemical configuration of a drug can profoundly influence its pharmacological and toxicological profile. nih.govresearchgate.netsolubilityofthings.com When substitutions are made to the phenylacetic acid scaffold, particularly at the α-carbon, a chiral center is often created, leading to the existence of enantiomers. These stereoisomers, while having identical chemical formulas, can exhibit vastly different biological activities due to the three-dimensional nature of their interactions with chiral biological macromolecules like enzymes and receptors. solubilityofthings.comresearchgate.net

The differential activity of enantiomers is a well-documented phenomenon. For example, in many chiral drugs, one enantiomer provides the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. nih.govsolubilityofthings.com Therefore, the stereochemical control and analysis of substituted phenylacetic acid derivatives are critical during drug development. nih.gov The synthesis of enantiomerically pure compounds is often a key objective to maximize therapeutic efficacy and minimize potential side effects.

Vibrational Optical Activity (VOA) techniques, coupled with quantum-chemical calculations, have emerged as powerful tools for the unambiguous determination of the absolute configuration of chiral molecules, including complex derivatives. nih.gov This is particularly important when single-crystal X-ray crystallography is not feasible. nih.gov The ability to assign the absolute configuration allows researchers to correlate a specific three-dimensional structure with its observed biological activity, which is a cornerstone of modern medicinal chemistry. researchgate.net Understanding these stereochemical nuances is essential for designing safer and more effective drugs based on the phenylacetic acid framework. solubilityofthings.com

Quantitative Structure-Activity Relationship (QSAR) Studies in Substituted Phenylacetic Acids

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. taylorfrancis.com For substituted phenylacetic acids and their analogues, such as phenoxyacetic acids, QSAR is a valuable tool for predicting the activity of new derivatives and for understanding the physicochemical properties that govern their efficacy. mdpi.com

QSAR models are typically developed using a "training set" of compounds for which the biological activity (e.g., herbicidal activity or enzyme inhibition) has been experimentally determined. mdpi.comnih.gov Various molecular descriptors, which quantify different aspects of a molecule's structure, are calculated for each compound. These descriptors fall into several categories:

Hydrophobic descriptors: such as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which measures lipophilicity.

Electronic descriptors: such as LUMO (Lowest Unoccupied Molecular Orbital) energy, which relates to the molecule's ability to accept electrons.

Steric or topological descriptors: such as molecular weight, molar volume, and polarizability, which describe the size and shape of the molecule. mdpi.comijddd.com

Multiple linear regression (MLR) is often used to build the QSAR model, resulting in an equation that links the biological activity to the most relevant descriptors. mdpi.com For example, a QSAR study on triazino[4,3-α]benzimidazole acetic acid derivatives as aldose reductase inhibitors revealed that lipophilicity (LogP), electronic properties (LUMO energy), and steric factors all negatively impacted the inhibitory activity. ijddd.com This suggests that for higher potency, derivatives should be less lipophilic and possess more electronegative groups. ijddd.com

The predictive power of a QSAR model is assessed using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). ijddd.com A robust and validated QSAR model can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. taylorfrancis.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide further insights by creating 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, and other fields around the molecule, guiding more intuitive drug design. researchgate.netmdpi.comnih.govmdpi.comresearchgate.net

The table below presents a summary of a QSAR model developed for benzimidazole (B57391) acetic acid derivatives, highlighting the key descriptors and their impact on aldose reductase inhibition.

| Parameter | Value |

| Number of Compounds | 17 |

| Correlation Coefficient (r²) | 0.846 |

| Cross-Validated Coefficient (q²) | 0.6866 |

| Key Descriptors | LOGP, LUMO Energy, Steric Energy |

| Descriptor Influence | Negative correlation with activity |

| Data from a QSAR analysis of benzimidazole acetic acid derivatives as aldose reductase inhibitors. ijddd.com |

Synthesis and Characterization of Libraries for SAR Elucidation

The systematic exploration of structure-activity relationships (SAR) requires the synthesis and testing of a collection of structurally related compounds, known as a chemical library. nih.gov For derivatives of 2-(3-(methoxycarbonyl)phenyl)acetic acid, various synthetic strategies are employed to generate these libraries efficiently. mdpi.com

A powerful and versatile method for creating diverse phenylacetic acid derivatives is through palladium-catalyzed cross-coupling reactions. rsc.orgacs.orgnih.govacs.orginventivapharma.com For instance, the Suzuki coupling reaction can be used to connect aryl boronic acids with appropriate precursors to build the substituted phenylacetic acid core. inventivapharma.com Palladium catalysis also enables C-H activation, allowing for the direct functionalization of the phenyl ring at specific positions, which is a highly efficient way to introduce molecular diversity. rsc.orgacs.orgacs.org These methods are advantageous as they often proceed with high yields and selectivity under relatively mild conditions. acs.org

A general synthetic scheme for preparing ortho-substituted phenylacetic acid derivatives might involve the following key steps:

Preparation of an Aryl Boronic Ester: Starting from a substituted aniline, a boronic ester can be synthesized. inventivapharma.com

Suzuki Coupling: The synthesized boronic ester is then coupled with an appropriate bromo-acetate derivative using a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand and base. inventivapharma.com

Hydrolysis: The resulting ester is hydrolyzed to yield the final phenylacetic acid derivative.

Once synthesized, every compound in the library must be rigorously characterized to confirm its structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure and confirm the connectivity of atoms. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups within the molecule. nih.gov

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this method provides the definitive three-dimensional structure of the molecule. nih.gov

The generation of these well-characterized libraries is fundamental for reliable SAR studies, allowing researchers to systematically correlate specific structural changes with variations in biological activity. nih.gov

Advanced Spectroscopic and Computational Approaches in the Research of 2 3 Methoxycarbonyl Phenyl Acetic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

High-resolution spectroscopic methods are indispensable for confirming the identity and purity of 2-(3-(Methoxycarbonyl)phenyl)acetic acid. They provide unambiguous evidence of the molecule's atomic framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom, allowing for complete connectivity mapping.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, and the methyl (-CH₃) protons of the ester group.

Aromatic Region: The four protons on the benzene (B151609) ring are chemically non-equivalent due to the meta-substitution pattern. This results in a complex multiplet pattern, typically in the range of δ 7.2-8.1 ppm. The proton situated between the two functional groups is expected to be the most deshielded.

Methylene Protons: A sharp singlet corresponding to the two methylene protons of the acetic acid side chain is anticipated around δ 3.7 ppm.

Methyl Protons: A singlet for the three methyl protons of the methoxycarbonyl group is expected to appear around δ 3.9 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is a broad singlet that can appear over a wide chemical shift range (typically δ 10-12 ppm) and may exchange with deuterium (B1214612) in solvents like D₂O.

For comparison, the related isomer 2-(4-(methoxycarbonyl)phenyl)acetic acid shows two distinct doublets for its aromatic protons, a simpler pattern due to the molecule's symmetry. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected:

Two carbonyl carbons (one for the acid and one for the ester) in the δ 165-178 ppm range.

Six aromatic carbons, including two quaternary carbons attached to the substituents and four CH carbons.

One methylene carbon (-CH₂-) signal around δ 40-42 ppm.

One methoxy (B1213986) carbon (-OCH₃) signal around δ 52 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively assign these signals and confirm the connectivity between protons and carbons, solidifying the structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | ~177 | broad singlet |

| Ester Carbonyl (-COO-) | - | ~166 | - |

| Aromatic (C-H) | 7.2 - 8.1 | 128 - 135 | multiplet |

| Aromatic (C-Subst.) | - | 130 - 139 | - |

| Methylene (-CH₂-) | ~3.7 | ~41 | singlet |

| Methyl (-OCH₃) | ~3.9 | ~52 | singlet |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₀O₄, corresponding to a monoisotopic mass of 194.058 g/mol . calpaclab.com

In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a distinct molecular ion peak (M⁺˙) at m/z 194. The fragmentation of this ion provides a structural fingerprint. Key fragmentation pathways for phenylacetic acid derivatives often involve cleavages at the bonds adjacent to the phenyl ring and the carbonyl groups. libretexts.orgmiamioh.edu

Expected fragmentation patterns for this compound include:

Loss of a methoxy radical (•OCH₃): Cleavage of the ester group can lead to the formation of an acylium ion at m/z 163 [M - 31]⁺.

Loss of the methoxycarbonyl group (•COOCH₃): This would result in a fragment at m/z 135 [M - 59]⁺.

Loss of the carboxymethyl radical (•CH₂COOH): This cleavage would produce a fragment corresponding to the methyl 3-benzoyl cation at m/z 135 [M - 59]⁺.

Benzylic cleavage: Loss of the entire carboxylic acid group (•COOH) is less common, but cleavage of the C-C bond adjacent to the ring can lead to the formation of a tropylium-like ion or other rearranged species.

The mass spectrum of the related ortho-isomer, 2-[2-(methoxycarbonyl)phenyl]acetic acid, shows significant peaks at m/z 134 and 162, indicating complex rearrangement and fragmentation pathways. nih.gov A similar complexity would be anticipated for the meta-isomer.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula of Loss |

| 194 | Molecular Ion [M]⁺˙ | - |

| 163 | [M - •OCH₃]⁺ | •OCH₃ |

| 135 | [M - •COOCH₃]⁺ | •COOCH₃ |

| 135 | [M - •CH₂COOH]⁺ | •CH₂COOH |

| 118 | [M - H₂O - •COOCH₃]⁺ (rearranged) | H₂O, •COOCH₃ |

Crystallographic Studies for Solid-State Structure and Intermolecular Interactions

While no specific crystal structure for this compound has been reported in the literature, its solid-state architecture can be predicted based on the well-established behavior of carboxylic acids and aromatic compounds. X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

It is highly probable that this compound molecules would form centrosymmetric dimers in the solid state. This arrangement is driven by strong and predictable hydrogen bonds between the carboxylic acid moieties of two separate molecules, forming a characteristic R²₂(8) ring motif. This dimerization is a hallmark of nearly all simple carboxylic acids.

C-H···O interactions: The hydrogen atoms on the aromatic ring and the methylene group can act as weak hydrogen bond donors to the oxygen atoms of the carbonyl groups (both acid and ester).

π-π stacking: The aromatic rings may engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful lens for examining the properties of this compound at an electronic and dynamic level, offering insights that are often complementary to experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. mdpi.com For this compound, DFT calculations can predict a variety of fundamental properties. researchgate.net

Geometric Optimization: DFT can be used to calculate the lowest-energy conformation of the molecule in the gas phase, providing accurate predictions of bond lengths and angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this molecule, the MEP would show negative potential (red/yellow) around the carbonyl oxygen atoms, identifying them as sites for electrophilic attack (e.g., protonation). Positive potential (blue) would be expected around the acidic proton, indicating its electrophilic nature. researchgate.net

These computational descriptors are invaluable for predicting how the molecule will interact with other reagents, catalysts, or biological targets.

Table 3: Molecular Properties of this compound Predictable by DFT

| Property | Significance |

| Optimized Geometry | Predicts stable 3D conformation, bond lengths, and angles. |

| HOMO Energy | Indicates susceptibility to oxidation; region of electron donation. |

| LUMO Energy | Indicates susceptibility to reduction; region of electron acceptance. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| MEP Map | Visualizes charge distribution and predicts sites for non-covalent interactions and reactions. |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum to aid in experimental characterization. |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would provide a detailed picture of its conformational flexibility and its interactions with a solvent environment. researchgate.net

Solution Behavior: By simulating the molecule in a solvent box (e.g., filled with water molecules), MD can reveal detailed information about its solvation. utwente.nl This includes the structure of the solvation shell, the average number of hydrogen bonds formed between the molecule's functional groups (carboxyl and ester) and water, and the residence time of water molecules in the immediate vicinity. Such simulations can help rationalize solubility and predict how the molecule behaves in an aqueous environment.

Hirshfeld Surface Analysis and Energy Frameworks for Crystal Packing Investigations

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis or energy frameworks for the compound this compound. While these computational methods are powerful tools for analyzing intermolecular interactions and crystal packing, it appears that a detailed investigation of this particular compound using these techniques has not been published in the accessible literature.

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify and analyze close contacts between atoms, which are indicative of intermolecular interactions such as hydrogen bonds and van der Waals forces. The analysis is often complemented by 2D fingerprint plots, which summarize the distribution of different types of intermolecular contacts.

Although detailed analyses for this compound are not available, related studies on similar molecules demonstrate the utility of these methods. For instance, research on other substituted phenylacetic acid derivatives often reveals complex networks of hydrogen bonds and π-π stacking interactions that govern their supramolecular assembly. Such studies provide valuable insights into how different functional groups influence crystal packing and, consequently, the material's physical properties.

Should crystallographic data for this compound become available, a Hirshfeld surface analysis and energy framework calculation would be instrumental in providing a detailed understanding of its solid-state structure and the hierarchy of intermolecular forces at play.

Biological Activities and Therapeutic Potential in Academic Research

In Vitro and In Vivo Pharmacological Investigations of Substituted Phenylacetic Acids

Substituted phenylacetic acids, a class to which 2-(3-(Methoxycarbonyl)phenyl)acetic acid belongs, have been the subject of numerous pharmacological studies. These investigations aim to elucidate their mechanisms of action and therapeutic promise across different biological models.

Phenylacetic acid and its derivatives have been shown to modulate inflammatory responses. The uremic toxin phenylacetic acid (PAA), for example, contributes to inflammation by priming polymorphonuclear leucocytes (PMNLs), enhancing their oxidative burst and phagocytic activity while decreasing apoptosis. nih.gov This suggests that PAA may contribute to the inflammatory state in uremic patients. nih.gov

More complex derivatives have been synthesized and evaluated for specific anti-inflammatory and immunomodulatory effects. For instance, a pyrrole (B145914) derivative, compound 3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid), has demonstrated significant, time-dependent anti-inflammatory activity in rat models. mdpi.com After 14 days of administration, this compound significantly reduced serum levels of the pro-inflammatory cytokine TNF-α. mdpi.com Interestingly, it did not affect the anti-inflammatory cytokine IL-10 but did elevate levels of TGF-β1, suggesting a role in inflammation resolution and tissue repair. mdpi.com This highlights the potential for developing selective immunomodulatory agents from phenylacetic acid scaffolds that can offer a safer alternative to conventional NSAIDs. mdpi.com Similarly, a derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model, hypothesized to occur through the inhibition of the COX-2 enzyme and NF-κβ signaling pathways. nih.gov

Table 1: Immunomodulatory Effects of a Substituted Phenylpropanoic Acid Derivative (Compound 3f)

| Cytokine | Effect after 14-day Administration | Implied Mechanism |

|---|---|---|

| TNF-α | Statistically significant reduction | Suppression of a central pro-inflammatory cytokine. mdpi.com |

| IL-10 | No significant alteration | Action does not involve broad anti-inflammatory suppression via IL-10. mdpi.com |

The potential of phenylacetic acid derivatives as anti-cancer agents has been an active area of research, with studies focusing on their cytotoxic effects and the molecular mechanisms underlying them.

Methoxyacetic acid (MAA), a metabolite of ester phthalates, has been shown to suppress the growth of prostate cancer cells by inducing both cell cycle arrest and apoptosis. nih.gov MAA's mechanism involves the up-regulation of p21 expression through the inhibition of histone deacetylases (HDACs), leading to G1 cell cycle arrest. nih.gov Apoptosis is induced via the down-regulation of the anti-apoptotic gene BIRC2, which leads to the activation of caspases 7 and 3. nih.gov

Synthetic phenylacetamide derivatives have also demonstrated potent cytotoxic effects against various cancer cell lines. tbzmed.ac.ir For example, certain derivatives showed significant activity against MDA-MB-468, PC-12, and MCF-7 cancer cells, with IC50 values in the sub-micromolar range. tbzmed.ac.ir These compounds trigger apoptosis through both intrinsic and extrinsic pathways, evidenced by the upregulation of Bcl-2, Bax, and FasL RNA expression, as well as increased caspase 3 activity. tbzmed.ac.ir

Table 2: Cytotoxicity of Phenylacetamide Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Derivative 3d | MDA-MB-468 | 0.6 ± 0.08 tbzmed.ac.ir |

| Derivative 3d | PC-12 | 0.6 ± 0.08 tbzmed.ac.ir |

| Derivative 3c | MCF-7 | 0.7 ± 0.08 tbzmed.ac.ir |

Additionally, a related compound, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid, has demonstrated anti-tumor properties by reducing the viability of human hepatocellular carcinoma cells. smolecule.com The development of mitocans, which are anticancer drugs that target mitochondrial function, has shown that acute myeloid leukemia (AML) cells have an increased sensitivity to these agents, indicating that mitochondria may be a selective therapeutic target. nih.gov

Derivatives of phenylacetic acid are being investigated for their antioxidant capabilities. For example, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid has been shown to possess antioxidant properties and can prevent oxidative damage in rat liver cells. smolecule.com The antioxidant activity of phenolic acids and their esters is a well-documented field. scispace.com Studies on phenyl-acyl-chitooligosaccharides, derived from acids including α-naphthylacetic acid, showed strong scavenging ability against superoxide (B77818) anions and DPPH radicals. researchgate.net

The antioxidant mechanisms of phenolic compounds often involve preventing ROS-mediated lipid peroxidation. mdpi.com This is a key factor in mitigating oxidative stress, which is implicated in numerous neurodegenerative diseases. mdpi.com The ability of these compounds to reduce the generation of final peroxidation products like malondialdehyde (MDA) is a key indicator of their antioxidant efficacy. mdpi.com

The structural backbone of phenylacetic acid is found in compounds with potential neuroprotective effects. Phenolic acids, as a broad class, are known to offer neuroprotection against conditions like ischemia, neuroinflammation, and apoptosis. mdpi.comresearchgate.net For example, sinapic acid, a hydroxycinnamic acid derivative, has demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. It was found to improve learning and memory, reduce amyloid-beta plaque deposition, and lessen cell apoptosis by activating the PI3K/Akt/GSK3β signaling pathway. nih.gov It also showed neuroprotection against oxidative stress and neuro-inflammation in other rat models of cognitive impairment. nih.gov

Furthermore, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid has been utilized as a building block for the synthesis of compounds with potential neuroprotective uses. smolecule.com This highlights the role of the phenylacetic acid scaffold in the development of novel agents aimed at treating neurological disorders.

Role as Precursors and Building Blocks for Pharmacologically Active Compounds

Beyond any intrinsic biological activity, this compound and its isomers serve as valuable intermediates in organic synthesis. Their structure allows for modification to create more complex molecules with targeted pharmacological profiles. Phenylacetic acid itself is used in the preparation of several pharmaceutical drugs. wikipedia.org

The phenylacetic acid framework is a key component in the synthesis of novel anti-cancer agents. Researchers utilize this structure as a starting point for creating compounds with enhanced cytotoxicity and specific mechanisms of action against cancer cells. For instance, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid has been used as a building block for synthesizing other compounds with potential anti-cancer applications. smolecule.com

Studies have focused on creating series of derivatives to establish structure-activity relationships. For example, a series of 2-arylbenzoxazole compounds, which incorporate an acetic acid group, were synthesized and screened for cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cell lines. core.ac.uk The results indicated that the presence of the acetic acid moiety on the benzoxazole (B165842) nucleus enhanced the anti-cancer activity, providing a template for designing new antineoplastic agents. core.ac.uk This demonstrates the strategic importance of the phenylacetic acid scaffold in medicinal chemistry for oncology.

Exploration in Neurodegenerative Diseases

Direct research into the neuroprotective effects of this compound is limited in publicly available scientific literature. However, the broader chemical class of phenolic and carboxylic acids is a subject of intense investigation for potential roles in mitigating neurodegeneration. nih.govnih.govresearchgate.net The general interest in these compounds stems from their potential to counteract oxidative stress and inflammation, two key pathological processes implicated in diseases like Alzheimer's and Parkinson's. nih.gov

Studies on derivatives of the parent compound, phenylacetic acid, offer insights into the potential avenues of research for molecules like this compound. For instance, phenylacetylglycine (PAGly), a molecule derived from phenylalanine, has demonstrated neuroprotective effects in rat models of cerebral ischemia/reperfusion injury. researchgate.net The exploration of various synthetic carboxylic acid derivatives has shown that they can be engineered as multi-targeting agents, possessing antioxidant, anti-inflammatory, and enzyme-inhibiting properties relevant to neurodegenerative conditions. nih.govmdpi.com

| Compound Class/Derivative | Observed Neuroprotective-Related Activity | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Phenylacetylglycine (PAGly) | Alleviates cerebral ischemia/reperfusion injury in rats. | Associated with β2AR signaling. | researchgate.net |

| General Phenolic Acids | Amelioration of neuroinflammation, apoptosis, and glutamate-induced toxicity. | Antioxidant and anti-inflammatory properties. | nih.govresearchgate.net |

| Synthetic Nipecotic Acid Derivatives | Antioxidant (lipid peroxidation inhibition), anti-inflammatory (LOX inhibition), and acetylcholinesterase inhibition. | Multi-target engagement relevant to Alzheimer's disease pathology. | nih.govmdpi.com |

Modulation of Metabolic Disorders (e.g., Type 2 Diabetes, Hyperlipidemia)

The potential of phenylacetic acid derivatives in the context of metabolic disorders such as type 2 diabetes and hyperlipidemia has been explored through the lens of their interaction with key metabolic regulators. Research has demonstrated that synthetic derivatives of phenylacetic acid can act as agonists of human peroxisome proliferator-activated receptors (hPPARs). nih.gov PPARs are crucial transcription factors that regulate glucose and lipid metabolism, and they are the targets of established drug classes like the fibrates, used to treat hyperlipidemia. nih.govdrugs.com

In a notable study, a series of phenylacetic acid derivatives were synthesized and evaluated for their metabolic activity. These compounds were found to lower both glucose and triglyceride levels in insulin-resistant rodent models, indicating a potential therapeutic application for conditions involving insulin (B600854) resistance. nih.gov The development from a weakly active lead structure to more potent derivatives highlights the chemical tractability of the phenylacetic acid scaffold for modulating these metabolic pathways. nih.gov This line of research suggests that modifications, such as the inclusion of a methoxycarbonyl group, could be a strategy to fine-tune the activity of these compounds at metabolic targets.

| Compound Type | Target/Mechanism | Observed In Vivo Effect | Relevance | Reference |

|---|---|---|---|---|

| Synthetic Phenylacetic Acid Derivatives | hPPAR Agonism | Glucose and triglyceride lowering in insulin-resistant rodents. | Directly demonstrates the potential of the phenylacetic acid scaffold in treating metabolic disorders. | nih.gov |

| Fibric Acid Derivatives (e.g., Fenofibrate) | PPAR-alpha Activation | Decrease triglyceride levels and LDL cholesterol; increase HDL cholesterol. | Provides a clinical precedent for the PPAR activation mechanism. | drugs.comyoutube.com |

| Glycyrrhetinic Acid Derivatives | PTP1B and α-glucosidase inhibition | Anti-diabetic activity in diabetic rats; decreased LDL and total cholesterol. | Illustrates another derivative-based approach to developing anti-diabetic agents. | mdpi.com |

Plant Physiology and Auxin Activity Studies of Phenylacetic Acid Derivatives

In the realm of plant biology, the parent compound phenylacetic acid (PAA) is recognized as a naturally occurring auxin, a class of hormones vital for plant growth and development. mdpi.comnih.gov PAA is found widely across the plant kingdom, often at concentrations significantly higher than the canonical auxin, indole-3-acetic acid (IAA). oup.comscilit.com While generally less potent than IAA, PAA elicits a range of classic auxin responses, including the promotion of lateral and adventitious root formation. mdpi.comnih.gov

The mechanism of PAA action mirrors that of IAA, involving the TIR1/AFB receptor pathway to regulate gene expression. oup.comnih.gov The study of PAA derivatives is crucial for understanding how chemical structure relates to biological function. Structure-activity relationship analyses of mono-substituted phenylacetic acids have revealed that the position of the substituent on the phenyl ring is critical for its auxin activity. Specifically, substitutions at the meta (3-position) are directly correlated with reactivity in growth promotion assays. nih.govoup.comnih.gov This finding is directly relevant to this compound, as the methoxycarbonyl group is located at this influential meta position, suggesting it is structured to be an active auxin derivative.

| Feature | Phenylacetic Acid (PAA) | Indole-3-Acetic Acid (IAA) | Reference |

|---|---|---|---|

| Classification | Natural Auxin | Natural Auxin (most studied) | mdpi.comoup.com |

| Endogenous Level | Often much higher than IAA in various plant tissues. | Lower than PAA in many tissues. | oup.comscilit.com |

| Biological Potency | Generally lower activity (e.g., 10- to 20-fold lower in lateral root formation). | High activity; considered the most potent natural auxin. | mdpi.comnih.gov |

| Signaling Pathway | Mediated through TIR1/AFB auxin receptors. | Mediated through TIR1/AFB auxin receptors. | oup.com |

| Key Structure-Activity Feature | Substituents at the meta-position enhance growth-promoting activity. | Activity is highly dependent on the indole (B1671886) ring structure. | nih.gov |

Emerging Applications and Future Research Directions

Utilization as a Versatile Building Block in Complex Chemical Synthesis

2-(3-(Methoxycarbonyl)phenyl)acetic acid serves as a valuable intermediate and building block in the synthesis of more complex chemical structures, particularly in the pharmaceutical industry. smolecule.commdpi.com Phenylacetic acid and its derivatives are recognized as crucial starting materials for the creation of a wide array of drugs. mdpi.com The structure of this compound, featuring both a carboxylic acid and a methyl ester group attached to a phenyl ring, provides multiple reactive sites for chemical modification. This dual functionality allows for its incorporation into larger molecules through various synthetic routes. smolecule.commdpi.com

For instance, phenylacetic acid derivatives are integral to the synthesis of pharmaceuticals such as bendazol, camylofin, and triafungin. mdpi.com The specific compound this compound can be employed in multi-step syntheses to construct novel bioactive molecules. mdpi.com Researchers are actively exploring its use in creating new chemical entities with potential therapeutic applications. smolecule.commdpi.com

Application as Analytical Reference Standards in Scientific Experiments and Quality Control of Pharmaceutical Products

In the realm of analytical chemistry, particularly within the pharmaceutical sector, the use of well-characterized reference standards is paramount for ensuring the quality, safety, and efficacy of drug products. smolecule.com A closely related compound, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid, has been utilized as a reference compound in the analytical chemistry and quality control of pharmaceuticals. smolecule.com This suggests a potential application for this compound in similar roles.

Reference standards are essential for a variety of analytical techniques, including High-Performance Liquid Chromatography (HPLC), to accurately identify and quantify active pharmaceutical ingredients (APIs) and their impurities. gmpua.comresearchgate.netmdpi.com Given its stable chemical structure, this compound could potentially serve as a primary or secondary reference standard for the identification and quantification of related pharmaceutical compounds or their metabolites.

Table 1: Potential Analytical Applications

| Analytical Technique | Potential Application of this compound |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | As a reference standard for retention time and peak area calibration. |

| Mass Spectrometry (MS) | For the development of fragmentation libraries for identification of related compounds. |

Environmental Research: Potential as Markers for Organic Pollutants

The identification of chemical markers is a critical aspect of environmental monitoring, enabling the tracking of pollution sources and their impact on ecosystems. A related compound, 2-[2-methoxy-3-(methoxycarbonyl)phenyl]acetic acid, has been suggested as a potential marker for the detection of organic pollutants in water and soil samples. smolecule.com This indicates that this compound could also be investigated for similar environmental tracer applications. mdpi.comresearchgate.netresearchgate.net

The persistence and unique chemical signature of certain organic compounds allow them to act as tracers for specific contamination events, such as industrial discharge or agricultural runoff. nih.gov The structural characteristics of this compound may lend themselves to detection by sensitive analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), making it a candidate for tracing the environmental fate of certain classes of pollutants. Further research is necessary to validate its efficacy as a reliable environmental marker.

Advancements in Sustainable Chemistry and Material Science utilizing Carboxylic Acid Derivatives

The principles of green chemistry and the development of sustainable materials are driving innovation in chemical synthesis and manufacturing. Carboxylic acids and their derivatives are at the forefront of this movement, serving as key building blocks for biodegradable polymers and environmentally friendly materials. icpe.incmu.eduresearchgate.net

The diester and carboxylic acid functionalities of this compound make it a suitable monomer for polymerization reactions. It can potentially be incorporated into polyester (B1180765) chains, contributing to the synthesis of novel biodegradable materials. The aromatic ring in its structure can also impart specific physical and chemical properties to the resulting polymers, such as rigidity and thermal stability. Research in this area is focused on creating polymers from renewable resources that can replace traditional petroleum-based plastics, thereby reducing environmental impact. icpe.incmu.eduresearchgate.net

Table 2: Potential Sustainable Applications

| Application Area | Potential Role of this compound |

|---|---|

| Biodegradable Polymers | Monomer for the synthesis of polyesters with tailored properties. |

| Green Solvents | Precursor for the synthesis of environmentally benign solvents. |

Future Directions in the Synthesis of Novel Derivatives with Enhanced Bioactivity

The development of new therapeutic agents with improved efficacy and fewer side effects is a continuous endeavor in medicinal chemistry. Phenylacetic acid derivatives have a long history of biological activity, and there is significant interest in synthesizing novel analogs with enhanced pharmacological profiles. mdpi.commdpi.com

Future research on this compound is likely to focus on the strategic modification of its structure to create new derivatives with potent bioactivity. The carboxylic acid and ester groups offer convenient handles for derivatization, allowing for the introduction of various functional groups to modulate properties such as solubility, bioavailability, and target-binding affinity. mdpi.com There is a growing trend in exploring the potential of such derivatives in areas like oncology, neurology, and infectious diseases. smolecule.commdpi.com The synthesis of these novel compounds, coupled with advanced screening techniques, will be crucial in identifying promising new drug candidates. mdpi.com

Q & A

Basic: What are the primary synthetic routes for preparing 2-(3-(Methoxycarbonyl)phenyl)acetic acid, and what are their key parameters?

Answer:

A validated method involves visible-light photoredox-catalyzed carboxylation of activated C(sp³)–O bonds. This approach achieves an 81% isolated yield under optimized conditions (PE:EA = 2:1 solvent system, 400 MHz NMR for characterization). Key parameters include catalyst selection (e.g., iridium-based photocatalysts), light intensity, and reaction time . Alternative routes may involve Friedel-Crafts acylation or hydrolysis of nitrile precursors , though yields and conditions for these are less documented in the literature.

Advanced: How can researchers optimize photoredox synthesis to mitigate low yields or side-product formation?

Answer:

Optimization strategies include:

- Catalyst screening : Test iridium(III) or ruthenium(II) complexes to enhance electron transfer efficiency.

- Solvent polarity adjustment : Use mixed solvents (e.g., DCM/MeCN) to stabilize reactive intermediates.

- Light wavelength control : Narrow-band LEDs (450–470 nm) improve selectivity for the desired pathway.

- Additives : Triethylamine or LiClO₄ can suppress radical recombination side reactions .

Basic: What spectroscopic benchmarks confirm the identity of this compound?

Answer:

Key spectral

- ¹H NMR : Singlet at δ 3.89 ppm (methoxy group, 3H), δ 3.69 ppm (acetic acid CH₂, 2H), and aromatic protons between δ 7.29–8.02 ppm.

- ¹³C NMR : Carbonyl signals at δ 172.55 ppm (acetic acid) and δ 166.54 ppm (methoxycarbonyl).

- LRMS (ESI⁻) : [M-H]⁻ peak at m/z 192.61 (calc. 193.05 for C₁₀H₉O₄) .

Advanced: How should researchers resolve conflicting NMR data in structurally similar derivatives?

Answer:

- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping aromatic signals.

- Isotopic labeling : Introduce ¹³C or ²H labels at the methoxycarbonyl group to track coupling patterns.

- Cross-validation : Pair NMR with LC-HRMS to confirm molecular weight and fragmentation patterns .

Basic: What are the stability and storage protocols for this compound?

Answer:

- Stability : Chemically stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid prolonged exposure to moisture or temperatures >40°C.

- Incompatibilities : Degrades in the presence of strong acids/alkalis (e.g., HCl/NaOH) or oxidizing agents (e.g., KMnO₄) .

Advanced: What computational methods aid in predicting reactivity or degradation pathways?

Answer:

- DFT calculations : Model electron density maps to predict sites for electrophilic attack (e.g., methoxycarbonyl group).

- Molecular dynamics simulations : Assess solvation effects on stability in aqueous vs. organic media.

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with hydrolysis rates .

Basic: What chromatographic methods are effective for purity analysis?

Answer:

- TLC : Rf = 0.35 in PE:EA (2:1) .

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min at 254 nm).

- Ion-pair chromatography : Sodium hexanesulfonate improves resolution of polar degradation products .

Advanced: How can researchers address low solubility in biological assays?

Answer:

- Co-solvent systems : 10–20% DMSO or cyclodextrin inclusion complexes enhance aqueous solubility.

- Prodrug design : Convert the carboxylic acid to a methyl ester for cell permeability, followed by enzymatic hydrolysis in vivo.

- pH adjustment : Buffers at pH 6.5–7.5 (near the pKa of the acetic acid group) improve dissolution .

Basic: What safety precautions are necessary during handling?

Answer:

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particles.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic or mechanistic studies?

Answer:

- Tracer studies : ¹³C-labeled methoxycarbonyl groups track metabolic pathways via NMR or MS.

- Kinetic isotope effects (KIE) : ²H labeling at the acetic acid CH₂ group elucidates rate-limiting steps in hydrolysis or enzymatic reactions.

- Synthetic routes : Use labeled methyl chloroformate or acetic anhydride in precursor synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.